molecular formula C14H21BO2S B6298240 4-Methyl-2-(methylthio)phenylboronic acid pinacol ester CAS No. 1923743-75-2

4-Methyl-2-(methylthio)phenylboronic acid pinacol ester

Cat. No. B6298240
CAS RN: 1923743-75-2
M. Wt: 264.2 g/mol
InChI Key: VDMICOJPEXEUMY-UHFFFAOYSA-N
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Description

“4-Methyl-2-(methylthio)phenylboronic acid pinacol ester” is a type of organoboron compound. It is a valuable building block in organic synthesis . It is used as an intermediate for organic synthesis and is an important raw material for pharmaceuticals .


Synthesis Analysis

The synthesis of “4-Methyl-2-(methylthio)phenylboronic acid pinacol ester” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Chemical Reactions Analysis

The chemical reactions involving “4-Methyl-2-(methylthio)phenylboronic acid pinacol ester” include the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a process not well developed, has been reported .

Scientific Research Applications

I have conducted several searches to find detailed scientific research applications for “4-Methyl-2-(methylthio)phenylboronic acid pinacol ester” and its other name “4,4,5,5-Tetramethyl-2-(4-methyl-2-(methylthio)phenyl)-1,3,2-dioxaborolane”. However, the available information does not provide a comprehensive analysis of six to eight unique applications as requested.

The search results indicate that compounds similar to the one are used in various chemical reactions and syntheses, such as Suzuki–Miyaura coupling and as intermediates in organic synthesis with borate and sulfonamide groups . These applications suggest that the compound could be involved in pharmaceutical synthesis, materials science, and other fields where organoboron compounds are utilized.

Mechanism of Action

Target of Action

It’s known that boronic esters, in general, are highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a radical approach . The protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Biochemical Pathways

The compound affects several biochemical pathways. It plays a significant role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Moreover, the boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and various C–C bond formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s important to note that the stability of boronic esters can pose challenges in terms of their removal at the end of a sequence if required .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s protodeboronation has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Also, the kinetics of this reaction is dependent on the substituents in the aromatic ring . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Future Directions

The future directions for “4-Methyl-2-(methylthio)phenylboronic acid pinacol ester” could involve further development of the protodeboronation process of pinacol boronic esters . Additionally, its use in the Suzuki–Miyaura (SM) cross-coupling reaction could be explored further .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methyl-2-methylsulfanylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2S/c1-10-7-8-11(12(9-10)18-6)15-16-13(2,3)14(4,5)17-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMICOJPEXEUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(methylthio)phenylboronic acid pinacol ester

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